molecular formula C8H12OS B7939889 2-Methyl-1-(thiophen-3-yl)propan-2-ol

2-Methyl-1-(thiophen-3-yl)propan-2-ol

Cat. No.: B7939889
M. Wt: 156.25 g/mol
InChI Key: WQCKYSDSOSOULI-UHFFFAOYSA-N
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Description

2-Methyl-1-(thiophen-3-yl)propan-2-ol is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a thiophene ring substituted with a methyl group and a hydroxyl group on the propan-2-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(thiophen-3-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylthiophene with a suitable alkylating agent, followed by the introduction of a hydroxyl group. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as the alkylation of thiophene derivatives, followed by purification using techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(thiophen-3-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Methyl-1-thiophen-3-yl-propan-2-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

2-Methyl-1-(thiophen-3-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(thiophen-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, a simple five-membered ring with a sulfur atom.

    2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.

    3-Thiophenemethanol: A thiophene derivative with a hydroxyl group at the 3-position.

Uniqueness

2-Methyl-1-(thiophen-3-yl)propan-2-ol is unique due to the combination of a methyl group and a hydroxyl group on the propan-2-ol chain, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-1-thiophen-3-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c1-8(2,9)5-7-3-4-10-6-7/h3-4,6,9H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCKYSDSOSOULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CSC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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